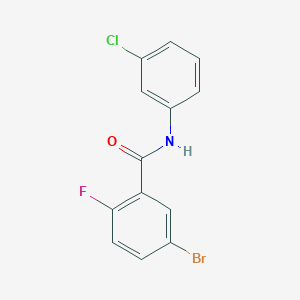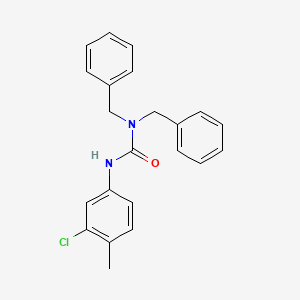![molecular formula C15H12FN B15075919 N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine: is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a phenylpropenylidene group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine typically involves the condensation reaction between 4-fluoroaniline and cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The fluorophenyl group in the compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitro compounds, alkyl halides; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
- N-(4-chlorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- N-(4-bromophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- N-(4-methylphenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
Comparison: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it different from its chlorinated, brominated, or methylated analogs.
Eigenschaften
Molekularformel |
C15H12FN |
|---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
(E)-N-(4-fluorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12FN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
InChI-Schlüssel |
OPKYZHOEFJCYAD-RCYQAAHFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


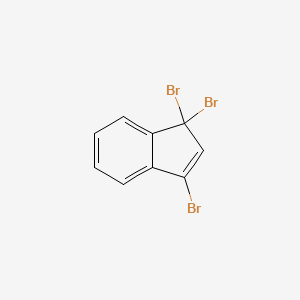

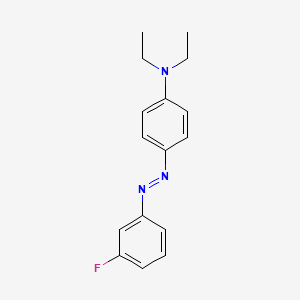
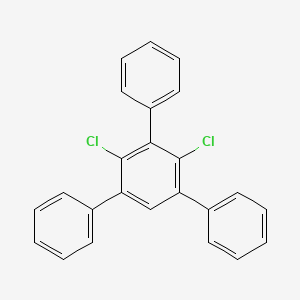
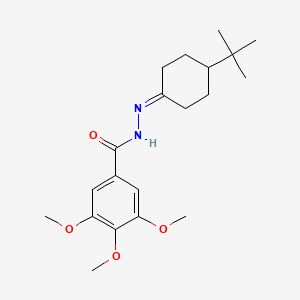
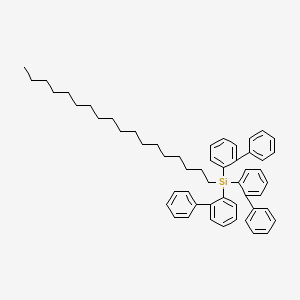
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
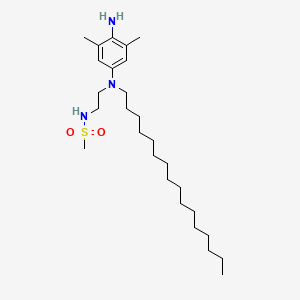
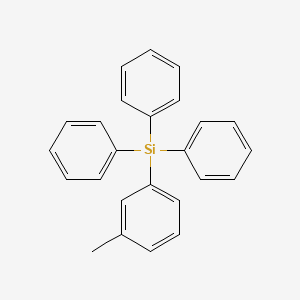

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
